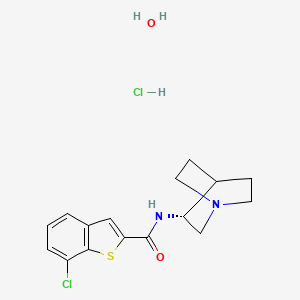
Encenicline hydrochloride monohydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Encenicline hydrochloride monohydrate is a useful research compound. Its molecular formula is C16H20Cl2N2O2S and its molecular weight is 375.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Cognitive Impairment in Schizophrenia
Encenicline has been primarily investigated for its effects on cognitive deficits in patients with schizophrenia. Two large Phase III trials (EVP-6124-015/016) assessed its efficacy in improving cognitive performance using the MATRICS Consensus Cognitive Battery (MCCB) and the Schizophrenia Cognition Rating Scale (SCoRS). Although initial Phase II studies indicated promising results, the Phase III trials found limited statistically significant benefits compared to placebo .
Key Findings:
- Improvement Metrics: While encenicline showed trends towards improvement in cognitive scores, no significant differences were established between treatment and placebo groups at week 26.
- Safety Profile: The compound was generally well tolerated, with mild adverse effects such as constipation reported in about 50% of participants .
Alzheimer’s Disease
Encenicline has also been explored for its potential to enhance cognitive function in Alzheimer’s disease patients. A Phase IIb trial indicated that doses of 2 mg once daily significantly improved cognition and clinical function among individuals with mild-to-moderate Alzheimer’s disease .
Clinical Trial Insights:
- Cognitive Assessments: Improvements were noted in attention and executive function, although results varied based on patient adherence and demographic factors.
- Future Directions: Ongoing analyses are expected to provide deeper insights into the efficacy of encenicline across different populations and treatment conditions .
Case Study 1: Animal Models
In rodent studies, encenicline has been shown to reverse scopolamine-induced memory deficits effectively. This model is widely used to simulate cholinergic deficits associated with aging and Alzheimer’s disease. Improvements in spatial learning tasks such as the Morris water maze have been documented, indicating the compound's potential for enhancing memory performance under impaired conditions .
Case Study 2: Human Trials
In a double-blind, placebo-controlled study involving patients with schizophrenia, encenicline was administered at doses of 0.27 mg or 0.9 mg once daily for 12 weeks. The primary endpoint was assessed using the Overall Cognition Index from a computerized battery. While some cognitive improvements were noted, they did not reach statistical significance when compared to placebo groups .
属性
CAS 编号 |
1350343-61-1 |
|---|---|
分子式 |
C16H20Cl2N2O2S |
分子量 |
375.3 g/mol |
IUPAC 名称 |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide;hydrate;hydrochloride |
InChI |
InChI=1S/C16H17ClN2OS.ClH.H2O/c17-12-3-1-2-11-8-14(21-15(11)12)16(20)18-13-9-19-6-4-10(13)5-7-19;;/h1-3,8,10,13H,4-7,9H2,(H,18,20);1H;1H2/t13-;;/m0../s1 |
InChI 键 |
OYFJBYJMAHEUQV-GXKRWWSZSA-N |
手性 SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl.O.Cl |
规范 SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl.O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















